molecular formula C11H9ClN2O B13139243 4-(Chloromethyl)-[3,3'-bipyridin]-2-ol

4-(Chloromethyl)-[3,3'-bipyridin]-2-ol

Cat. No.: B13139243
M. Wt: 220.65 g/mol
InChI Key: VTYRIZFDXWNUMR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-[3,3’-bipyridin]-2-ol is a chemical compound that belongs to the class of bipyridines. Bipyridines are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound features a chloromethyl group attached to the bipyridine core, which imparts unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-(Chloromethyl)-[3,3’-bipyridin]-2-ol typically involves chloromethylation reactions. One common method involves the treatment of aromatic hydrocarbons with chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst . This reaction proceeds under mild conditions and yields the desired chloromethyl derivatives in good to excellent yields. Industrial production methods may involve similar chloromethylation reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

4-(Chloromethyl)-[3,3’-bipyridin]-2-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Chloromethyl)-[3,3’-bipyridin]-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-[3,3’-bipyridin]-2-ol involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The bipyridine core can participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

4-(Chloromethyl)-[3,3’-bipyridin]-2-ol can be compared with other bipyridine derivatives, such as:

The uniqueness of 4-(Chloromethyl)-[3,3’-bipyridin]-2-ol lies in its combination of the bipyridine core and the reactive chloromethyl group, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-(chloromethyl)-3-pyridin-3-yl-1H-pyridin-2-one

InChI

InChI=1S/C11H9ClN2O/c12-6-8-3-5-14-11(15)10(8)9-2-1-4-13-7-9/h1-5,7H,6H2,(H,14,15)

InChI Key

VTYRIZFDXWNUMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CNC2=O)CCl

Origin of Product

United States

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